![molecular formula C17H19ClN2O B2769214 3-(4-Chloro-3-methylphenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one CAS No. 190436-31-8](/img/structure/B2769214.png)
3-(4-Chloro-3-methylphenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Derivatives of Griseofulvin
Research has led to the discovery of new compounds, including derivatives of griseofulvin from the mangrove endophytic fungus Nigrospora sp., exhibiting moderate antitumor and antimicrobial activity. These compounds contribute to the understanding of chemical diversity and biological potential in natural products (X. Xia et al., 2011).
Pyrazoloquinolin-5-ones Synthesis
The synthesis of 4-aryl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones demonstrates the chemical versatility and potential pharmacological applications of structurally related quinoline derivatives (J. Quiroga et al., 1998).
Antitubercular Activity
Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as antitubercular agents (S. Kantevari et al., 2011).
Antimicrobial and Docking Study
The synthesis of novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a biologically active sulfonamide moiety has shown significant antimicrobial activity. Molecular modeling suggests these compounds' interaction with the active site of dihydropteroate synthase (M. Ghorab et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-10-6-11(4-5-13(10)18)14-7-12-15(20-19-14)8-17(2,3)9-16(12)21/h4-6,20H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZMBZUTPRJCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNC3=C(C2)C(=O)CC(C3)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methylphenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one |
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